Anti-HCMV Potency: QYL-941 vs. Ganciclovir (GCV) – Plaque Reduction Assay EC50 Comparison
QYL-941 exhibits anti-HCMV activity with an EC50 of 1.5 µM in plaque reduction (PR) assay, compared to ganciclovir (GCV) which has an EC50 of 2.3 µM under identical PR assay conditions [1]. This represents a 1.5-fold greater potency for QYL-941 relative to the clinical standard GCV in the same assay format. By CPE inhibition assay, QYL-941 shows an EC50 of 5.3 µM versus GCV at 0.39 µM, indicating that the potency advantage is assay-dependent and more pronounced in the PR format that directly measures infectious virus reduction [1].
| Evidence Dimension | Anti-HCMV potency (EC50 by plaque reduction assay) |
|---|---|
| Target Compound Data | EC50 = 1.5 µM (PR assay); EC50 = 5.3 µM (CPE inhibition assay) |
| Comparator Or Baseline | Ganciclovir (GCV): EC50 = 2.3 µM (PR assay); EC50 = 0.39 µM (CPE inhibition assay) |
| Quantified Difference | QYL-941 is 1.5-fold more potent than GCV by PR (1.5 vs. 2.3 µM); GCV is ~13.6-fold more potent by CPE inhibition |
| Conditions | HCMV-infected human foreskin fibroblast (HFF) cells; plaque reduction (PR) and cytopathic effect (CPE) inhibition assays |
Why This Matters
Procurement for anti-HCMV research requires specifying assay format, as QYL-941 outperforms GCV in direct infectious virus reduction (PR) but not in cytopathic protection, guiding assay design and compound selection.
- [1] Rybak RJ, Hartline CB, Qiu YL, Zemlicka J, Kern ER. In vitro activities of methylenecyclopropane analogues of nucleosides and their phosphoralaninate prodrugs against cytomegalovirus and other herpesvirus infections. Antimicrob Agents Chemother. 2000;44(6):1506-1511. Table 1. View Source
